2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid 2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 61404-52-2
VCID: VC18356422
InChI: InChI=1S/C12H14O6/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6H,4H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H14O6
Molecular Weight: 254.24 g/mol

2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid

CAS No.: 61404-52-2

Cat. No.: VC18356422

Molecular Formula: C12H14O6

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid - 61404-52-2

Specification

CAS No. 61404-52-2
Molecular Formula C12H14O6
Molecular Weight 254.24 g/mol
IUPAC Name 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid
Standard InChI InChI=1S/C12H14O6/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6H,4H2,1-3H3,(H,14,15)
Standard InChI Key NYRJTUWNBNNATI-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CC(=O)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid (IUPAC name: 3-(3,4,5-trimethoxyphenyl)-2-oxopropanoic acid) possesses the molecular formula C₁₂H₁₄O₆ and a molecular weight of 278.24 g/mol. Its structure integrates three distinct functional regions:

  • A propanoic acid group (–CH₂–COOH) at position 3.

  • A 2-oxo group (=O) at position 2.

  • A 3,4,5-trimethoxyphenyl ring attached to position 3.

The methoxy (–OCH₃) substituents at the 3, 4, and 5 positions of the phenyl ring create steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₄O₆
Molecular Weight278.24 g/mol
Hydrogen Bond Donors2 (COOH and oxo groups)
Hydrogen Bond Acceptors6
Rotatable Bonds5

Spectroscopic Characterization

While direct spectroscopic data for this compound is limited, inferences from analogous structures suggest:

  • ¹H NMR: Signals at δ 3.8–3.9 ppm (methoxy protons), δ 6.5–7.0 ppm (aryl protons), and δ 12.1 ppm (carboxylic acid proton) .

  • ¹³C NMR: Peaks near δ 170 ppm (carboxylic acid carbon), δ 205 ppm (ketone carbon), and δ 55–60 ppm (methoxy carbons) .

  • IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 2500–3300 cm⁻¹ (O–H stretching) .

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via a Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and malonic acid, followed by decarboxylation:

  • Condensation:
    3,4,5-Trimethoxybenzaldehyde+Malonic AcidBase2-Oxo-3-(3,4,5-trimethoxyphenyl)propanedioic Acid\text{3,4,5-Trimethoxybenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{Base}} \text{2-Oxo-3-(3,4,5-trimethoxyphenyl)propanedioic Acid}

    • Conditions: Ethanol solvent, piperidine catalyst, reflux at 80°C for 6–8 hours .

  • Decarboxylation:
    Propanedioic Acid DerivativeΔ2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic Acid+CO2\text{Propanedioic Acid Derivative} \xrightarrow{\Delta} \text{2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic Acid} + \text{CO}_2

    • Conditions: Heating under vacuum at 120°C for 3 hours .

Advanced Catalytic Approaches

Recent innovations in palladium-catalyzed α-arylation offer alternative pathways:

  • Reagents: 2-Oxopropanoic acid, 3,4,5-trimethoxybromobenzene, Pd(OAc)₂ (5 mol%), Xantphos ligand, Cs₂CO₃ base .

  • Yield: 70–85% under optimized conditions (toluene/ethanol, 90°C, 4 hours) .

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time
Knoevenagel65–7590–958–10 hours
Palladium Catalysis70–8595–984–6 hours

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF); poorly soluble in water (<1 mg/mL at 25°C) .

  • Stability: Degrades above 200°C; susceptible to hydrolysis under strongly acidic or basic conditions.

Reactivity Profile

  • Oxidation: The α-keto group undergoes oxidation to form dicarboxylic acids with KMnO₄ .

  • Reduction: Selective reduction of the ketone to a secondary alcohol using NaBH₄/CeCl₃ .

  • Esterification: Reacts with alcohols under acidic conditions to yield esters (e.g., methyl ester derivative) .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents targeting tubulin polymerization .

Specialty Chemical Production

Serves as a precursor for liquid crystal materials due to its rigid aromatic core and flexible side chain .

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